molecular formula C12H22Cl2N4O B13611372 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride

Cat. No.: B13611372
M. Wt: 309.23 g/mol
InChI Key: RUPIZZJOSUTPDC-UHFFFAOYSA-N
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Description

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various methods. One common approach is the condensation of glyoxal, formaldehyde, and ammonia or primary amines. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process .

For the specific synthesis of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride, a multi-step synthetic route may be employed.

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole derivatives to their corresponding dihydroimidazole forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of imidazole derivatives .

Scientific Research Applications

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide dihydrochloride is unique due to its specific combination of the imidazole ring and the cyclopentane carboxamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H22Cl2N4O

Molecular Weight

309.23 g/mol

IUPAC Name

1-amino-N-(1-imidazol-1-ylpropan-2-yl)cyclopentane-1-carboxamide;dihydrochloride

InChI

InChI=1S/C12H20N4O.2ClH/c1-10(8-16-7-6-14-9-16)15-11(17)12(13)4-2-3-5-12;;/h6-7,9-10H,2-5,8,13H2,1H3,(H,15,17);2*1H

InChI Key

RUPIZZJOSUTPDC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CN=C1)NC(=O)C2(CCCC2)N.Cl.Cl

Origin of Product

United States

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